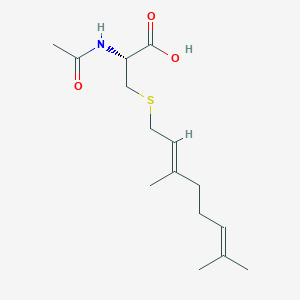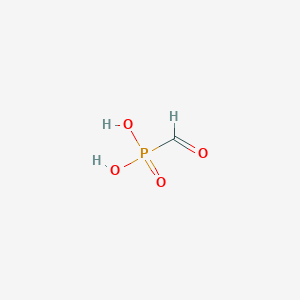
Formylphosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formylphosphonate is a phosphonoacetic acid.
Applications De Recherche Scientifique
1. Synthesis and Functionalization
Phosphonic acids, including formylphosphonic acid derivatives, are pivotal in synthesizing bioactive compounds, pro-drugs, and for bone targeting. They play a significant role in designing supramolecular or hybrid materials, functionalizing surfaces for analytical purposes, medical imaging, and as phosphoantigens due to their structural analogy with the phosphate moiety and coordination or supramolecular properties (Sevrain et al., 2017).
2. Degradation of Polymers
Esters of H-phosphonic and phosphoric acids, related to this compound, have been identified as effective agents for degrading polymers such as polyurethanes, polycarbonates, and polyamides. These compounds introduce fire retardant properties through phosphorous moieties in the degraded products, which can be repurposed for creating new materials (Mitova et al., 2013).
3. Phosphonopeptides and Biological Activity
Phosphonopeptides, which include phosphonic acid groups, act as mimetics of peptides and are inhibitors of key enzymes related to various pathological states. They exhibit physiologic activities with potential applications in medicine and agriculture, highlighting the versatility of phosphonic acid derivatives in therapeutic development (Kafarski, 2020).
4. Environmental Relevance and Removal
The environmental impact and removal of phosphonates, which are structurally related to this compound, have been studied in wastewater treatment. Despite their stability against biological degradation, they can be efficiently removed in treatment plants operated with chemical phosphate precipitation, indicating the potential for environmental management of these compounds (Rott et al., 2018).
Propriétés
Numéro CAS |
55217-41-9 |
|---|---|
Formule moléculaire |
CH3O4P |
Poids moléculaire |
110.01 g/mol |
Nom IUPAC |
formylphosphonic acid |
InChI |
InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5) |
Clé InChI |
DEBRGDVXKPMWQZ-UHFFFAOYSA-N |
SMILES |
C(=O)P(=O)(O)O |
SMILES canonique |
C(=O)P(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



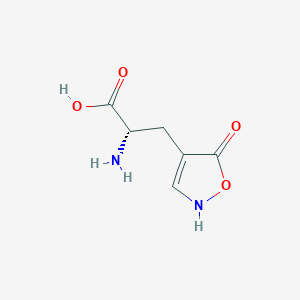
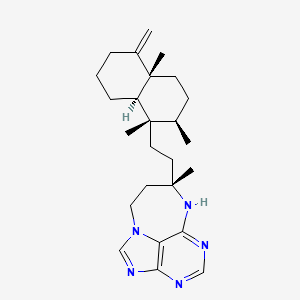

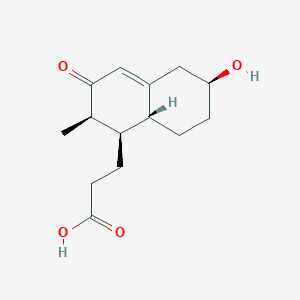
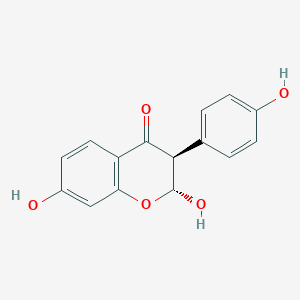
![1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1248596.png)
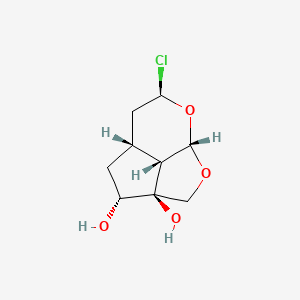
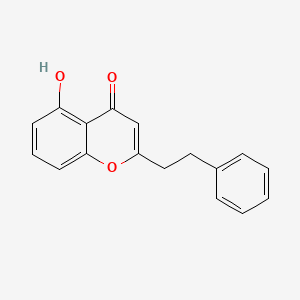
![(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B1248600.png)

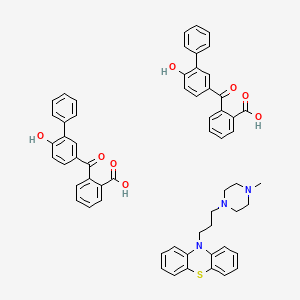
![6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B1248603.png)
![3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248605.png)
